
Catestatin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Catestatin is a multifunctional peptide involved in the regulation of the cardiovascular and immune systems as well as metabolic homeostasis . It mitigates detrimental, excessive activity of the sympathetic nervous system by inhibiting catecholamine secretion . Based on in vitro and in vivo studies, catestatin was shown to reduce adipose tissue, inhibit inflammatory response, prevent macrophage-driven atherosclerosis, and regulate cytokine production and release .
Synthesis Analysis
Catestatin is a 21-amino acid residue, cationic and hydrophobic peptide that is formed endogenously by proteolytic cleavage of its precursor chromogranin A . This precursor is a major protein co-stored and co-released with catecholamines from the storage vesicles in adrenal chromaffin cells and adrenergic neurons .Molecular Structure Analysis
The molecular structure of Catestatin has been studied using multidimensional solution and solid-state NMR spectroscopy . The peptide adopts α-helical conformations between Ser-6 and Tyr-12 in the presence of dodecylphosphocholine micelles . This domain is aligned in a strongly tilted to inplanar alignment .Chemical Reactions Analysis
Catestatin exhibits potent catecholamine release-inhibitory activity by acting on the neuronal nicotinic acetylcholine receptor . It also stimulates histamine release from mast cells via heterotrimeric G-proteins in a receptor-independent manner .Physical And Chemical Properties Analysis
Catestatin has a molecular formula of C107H173N37O26S and a molecular weight of 2425.82 . It is a solid substance with a solubility of ≥ 60 mg/mL in water .科学的研究の応用
Cardiovascular System and Metabolic Disorders Catestatin is a multifunctional peptide significantly involved in the regulation of the cardiovascular system. It plays a crucial role in mitigating the excessive activity of the sympathetic nervous system by inhibiting catecholamine secretion. Research indicates that catestatin can influence hypertension, coronary artery diseases, and heart failure. It has shown potential in reducing adipose tissue, inhibiting inflammatory responses, and preventing macrophage-driven atherosclerosis. It also plays a role in regulating cytokine production and release (Zalewska, Kmieć, & Sworczak, 2022).
Acute Myocardial Infarction Catestatin has been studied for its role in acute myocardial infarction (AMI). It exhibits dramatic changes during the first week after AMI symptoms onset, and its levels can serve as a predictor for outcomes in AMI patients. Higher catestatin levels shortly after AMI are associated with increased risk of adverse events (Zhu et al., 2015).
Obesity in Children and Adolescents A study found that serum catestatin concentrations are decreased in obese children and adolescents, suggesting its potential role in metabolic processes and obesity-related conditions (Šimunović et al., 2019).
Atherosclerosis and Arterial Injury Catestatin has shown vasoprotective effects, particularly in preventing macrophage-driven atherosclerosis. However, it does not significantly impact arterial injury-induced neointimal hyperplasia. This distinction highlights its specific role in atherosclerotic processes (Kojima et al., 2018).
Antimicrobial Activity Catestatin has been identified as having potent antimicrobial activity against a range of bacteria, fungi, and yeasts. This suggests its role as a component of innate immunity and its potential use in combating infections (Briolat et al., 2005).
Hypertension and Cardiovascular Remodeling Catestatin can ameliorate proliferating changes in target organs in spontaneously hypertensive rats, suggesting its potential in treating hypertension and related cardiovascular remodeling (Liu et al., 2013).
Mast Cell Activation and Skin Inflammatory Responses The peptide has been found to stimulate human mast cell migration, degranulation, and production of cytokines and chemokines. This indicates its significant role in skin inflammatory responses and possibly in other immune-related processes (Aung et al., 2011).
Angiogenesis and Vascular Health Catestatin acts as an angiogenic cytokine, promoting growth of new blood vessels, which is crucial in various physiological and pathological processes, including wound healing and cardiovascular diseases (Theurl et al., 2010).
Membrane Interactions and Cellular Mechanisms Its interaction with cellular membranes and internal targets has been a subject of study, indicating its role in cellular signaling and physiological regulation (Sugawara et al., 2010).
Regulation of Cardiac Function and Blood Pressure Catestatin is a novel endogenous peptide that regulates cardiac function and blood pressure, mainly through its inhibitory effect on catecholamine release and stimulation of histamine release (Mahapatra, 2008).
作用機序
特性
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C107H173N37O26S/c1-57(2)45-72(95(162)137-70(35-36-81(109)148)93(160)141-77(102(169)170)47-59(5)6)130-84(151)53-127-101(168)80-30-20-43-144(80)85(152)54-128-89(156)67(27-17-40-122-105(114)115)134-97(164)75(48-61-21-11-9-12-22-61)132-83(150)52-126-90(157)74(50-63-31-33-64(147)34-32-63)131-82(149)51-125-88(155)66(26-16-39-121-104(112)113)133-86(153)60(7)129-91(158)68(28-18-41-123-106(116)117)136-98(165)76(49-62-23-13-10-14-24-62)140-100(167)79(56-146)143-96(163)73(46-58(3)4)139-92(159)69(29-19-42-124-107(118)119)135-94(161)71(37-44-171-8)138-99(166)78(55-145)142-87(154)65(108)25-15-38-120-103(110)111/h9-14,21-24,31-34,57-60,65-80,145-147H,15-20,25-30,35-56,108H2,1-8H3,(H2,109,148)(H,125,155)(H,126,157)(H,127,168)(H,128,156)(H,129,158)(H,130,151)(H,131,149)(H,132,150)(H,133,153)(H,134,164)(H,135,161)(H,136,165)(H,137,162)(H,138,166)(H,139,159)(H,140,167)(H,141,160)(H,142,154)(H,143,163)(H,169,170)(H4,110,111,120)(H4,112,113,121)(H4,114,115,122)(H4,116,117,123)(H4,118,119,124)/t60-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEYIDADOJWYIM-DIWOTYQXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N3CCC[C@H]3C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C107H173N37O26S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2425.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Catestatin | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





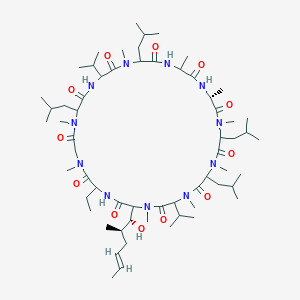

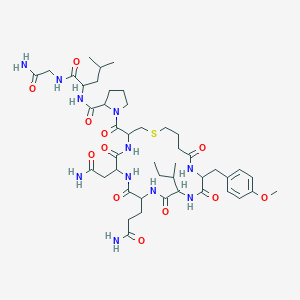

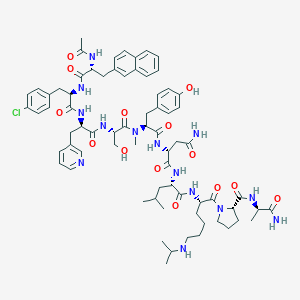
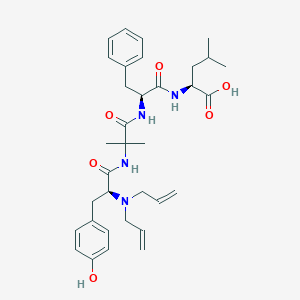
![(2S)-2-[[(2S)-2-[(2-amino-4-methylpentyl)-methylamino]-4-methylpentanoyl]amino]-N-[(2S)-3-(1H-indol-3-yl)-1-oxo-1-[[(2S)-1-oxo-1-(2-oxoethylideneamino)-3-phenylpropan-2-yl]amino]propan-2-yl]pentanediamide](/img/structure/B549364.png)
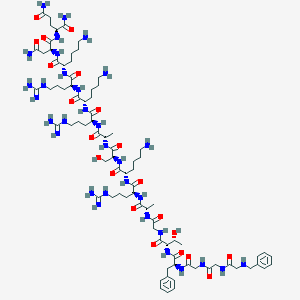
![(3S)-4-[[(2S)-1-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]-[(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-6-methylheptanoic acid](/img/structure/B549376.png)
